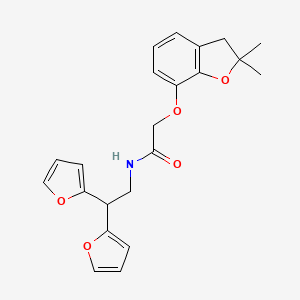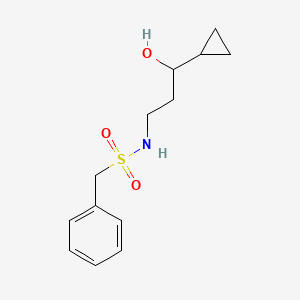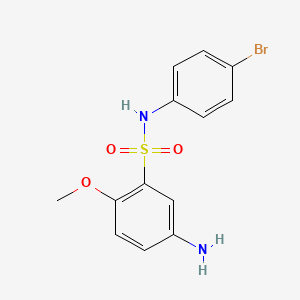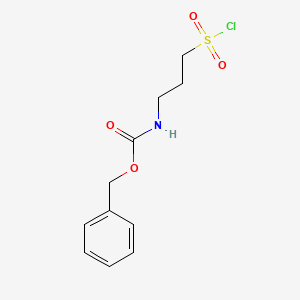![molecular formula C18H17BrN2OS B2375659 (3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-09-9](/img/structure/B2375659.png)
(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
HPLC of Basic Drugs
High-Performance Liquid Chromatography (HPLC) is a significant technique used in the analysis of basic drugs, where compounds with functionalities similar to "(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" could be analyzed. Strong cation-exchange materials, like propylsulphonic acid-modified silica HPLC columns, are utilized with methanol or aqueous methanol eluents of appropriate pH and ionic strength for good retention and peak shape for basic drugs. This methodology can be applied in the analysis of antimalarials, cardioactive drugs, antipsychotics, and antidepressants along with their metabolites, showcasing a broad application in pharmaceutical analysis (Flanagan, Harvey, & Spencer, 2001).
Phosphonic Acid Applications
Phosphonic acid and its derivatives, showcasing a structural analogy to phosphate, have wide-ranging applications including drug and pro-drug development, bone targeting, and the design of supramolecular materials. This versatility highlights the potential of chemicals with complex functionalities for diverse scientific applications, including the design of new materials and pharmaceuticals (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Electrochemical Surface Finishing and Energy Storage
The review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, including research on electroplating and energy storage, presents an area where compounds with similar properties might find applications. This indicates the role of specific chemical functionalities in advancing electrochemical technologies for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), which is used for developing chemosensors for various analytes, showcase the potential application of complex molecules in the detection and analysis of metal ions, anions, and neutral molecules. This suggests the utility of specific chemical functionalities in creating sensitive and selective detection systems for a wide range of substances (Roy, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGSOCUNZAPDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)




![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)



![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
